molecular formula C38H30N2O2 B13397677 (E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene

(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene

Cat. No.: B13397677
M. Wt: 546.7 g/mol
InChI Key: ZVNFASSUHZIPPM-HEFFKOSUSA-N
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Description

(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene is an organic compound that belongs to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethene structure and are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(pyridin-3-ylmethoxy)benzaldehyde and diphenylacetylene.

    Condensation Reaction: The key step involves a condensation reaction between 4-(pyridin-3-ylmethoxy)benzaldehyde and diphenylacetylene in the presence of a base such as potassium tert-butoxide.

    Purification: The resulting product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: It can be utilized in the synthesis of polymers and advanced materials with specific optical and electronic properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Biological Probes: It can be used as a fluorescent probe for studying biological systems and interactions.

Industry

    Dyes and Pigments: The compound can be used in the production of dyes and pigments with specific color properties.

    Catalysts: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of (E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to desired therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Stilbene: The parent compound with a simpler structure.

    Trans-Stilbene: A geometric isomer with similar properties.

    4,4’-Dihydroxystilbene: A derivative with hydroxyl groups that enhance its reactivity.

Uniqueness

(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene is unique due to the presence of pyridin-3-ylmethoxy groups, which impart specific electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it distinct from other stilbene derivatives.

Properties

Molecular Formula

C38H30N2O2

Molecular Weight

546.7 g/mol

IUPAC Name

3-[[4-[(E)-1,2-diphenyl-2-[4-(pyridin-3-ylmethoxy)phenyl]ethenyl]phenoxy]methyl]pyridine

InChI

InChI=1S/C38H30N2O2/c1-3-11-31(12-4-1)37(33-15-19-35(20-16-33)41-27-29-9-7-23-39-25-29)38(32-13-5-2-6-14-32)34-17-21-36(22-18-34)42-28-30-10-8-24-40-26-30/h1-26H,27-28H2/b38-37+

InChI Key

ZVNFASSUHZIPPM-HEFFKOSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCC4=CN=CC=C4)/C5=CC=C(C=C5)OCC6=CN=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CN=CC=C4)C5=CC=C(C=C5)OCC6=CN=CC=C6

Origin of Product

United States

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